1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine - 876717-03-2

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Catalog Number: EVT-444161
CAS Number: 876717-03-2
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine” is an organic compound . It has a molecular formula of C13H18N2O .

Synthesis Analysis

For instance, LINS01007, a potent H4R antagonist, was synthesized by reacting 5-chloro-2,3-dihydrobenzofuran-2-ylmethyl bromide with N-methylpiperazine [].

Molecular Structure Analysis
  • Substituent Effects: Introducing various substituents on the piperazine nitrogen or the benzofuran ring can modulate the compound's lipophilicity, steric hindrance, and electronic properties, ultimately influencing its interactions with target receptors. For example, in the LINS01 series, the N-allyl substituted compound LINS01004 showed the highest affinity for H3R, while the chlorinated compound LINS01007 displayed moderate affinity for H4R [].
Mechanism of Action

The primary mechanism of action for many 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine derivatives involves antagonism of histamine H3 and/or H4 receptors [, ]. These receptors are G protein-coupled receptors (GPCRs) involved in various physiological processes, including inflammation and allergic responses.

For example, LINS01007, a potent H4R antagonist, demonstrated significant anti-inflammatory activity in a murine asthma model by reducing total cell count, eosinophils in bronchoalveolar lavage fluid (BALF), and the expression of inflammatory markers like COX-2, 5-LO, NF-κB, and STAT3 in lung tissue [].

Applications

The primary application of 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine derivatives explored in the provided research articles is as potential therapeutic agents for inflammatory diseases, particularly asthma [, , ]. This is attributed to their ability to act as antagonists for histamine H3 and/or H4 receptors.

  • LINS01005: Showed promising anti-inflammatory activity in a murine asthma model, reducing eosinophil counts in BALF and COX-2 expression [].
  • LINS01007: Exhibited superior anti-inflammatory activity compared to LINS01005 in a murine asthma model, decreasing total cell count, eosinophils in BALF, inflammatory marker expression, and mitigating morphophysiological changes like mucus production, collagen production, and airway wall thickening [].

1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007)

  • Compound Description: LINS01007 is a novel histamine H4 receptor (H4R) antagonist. [] It exhibits significant anti-inflammatory activity in a murine model of asthma, effectively reducing total cell count, eosinophils in bronchoalveolar lavage fluid (BALF), and the expression of inflammatory markers (COX-2, 5-LO, NF-κB, and STAT3) in lung tissue. [] LINS01007 also mitigates morphophysiological changes associated with asthma, such as mucus and collagen production, and airway wall thickening. []
  • Relevance: This compound shares the core structure of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, with the addition of a methyl group substituted at the piperazine nitrogen. []

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine (LINS01005)

  • Relevance: This compound is closely related to 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, featuring a chlorine atom substituted at the 5th position of the benzofuran moiety. [, ]

5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines (LINS01 series)

  • Compound Description: This series of compounds represents a group of novel histamine H3 and H4 receptor antagonists. [] They exhibit varying affinities for H3R and H4R, with some compounds demonstrating selectivity for H3R. [] BRET assays confirm their function as antagonists for both receptors. []
  • Relevance: These compounds share the core structure of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine but incorporate various substituents at the 5th position of the benzofuran ring. [] These modifications influence their affinity and selectivity for histamine receptors. []

1-(4-Methoxyphenyl)-4-(2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-yl)piperazine (TAK-357)

  • Compound Description: TAK-357 is a highly lipophilic compound investigated as a potential therapeutic agent for Alzheimer's disease. [] It displays a long half-life in plasma and a low total body clearance, attributed to its high distribution volume and slow release from adipose tissues. []
  • Relevance: While structurally distinct from 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, TAK-357 belongs to the same chemical class of substituted benzofuran-piperazine derivatives. [] Both compounds share the common structural motif of a piperazine ring linked to a benzofuran moiety. []

(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives

  • Compound Description: This group of compounds, specifically compound 16 (TAK-875) within this series, acts as a potent and highly bioavailable G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonist. [] They exhibit glucose-dependent insulinotropic activity and have demonstrated promising results in preclinical studies for treating type 2 diabetes. []
  • Relevance: While not directly containing a piperazine ring, these compounds share the 2,3-dihydro-1-benzofuran core structure with 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine. [] The presence of the acetic acid side chain at the 3-position of the benzofuran ring distinguishes them from the target compound and contributes to their distinct biological activity. []

Properties

CAS Number

876717-03-2

Product Name

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2

InChI Key

DNZIVLPHTKLWQR-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2CC3=CC=CC=C3O2

Solubility

32.7 [ug/mL]

Canonical SMILES

C1CN(CCN1)CC2CC3=CC=CC=C3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.